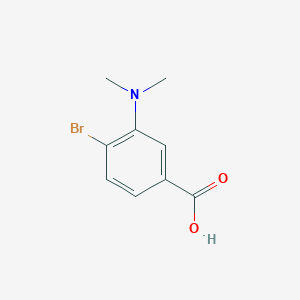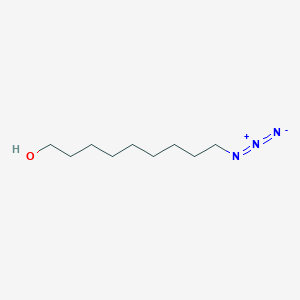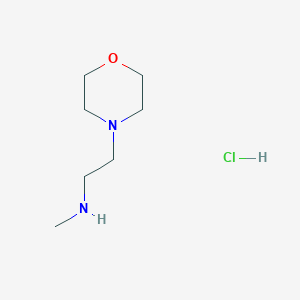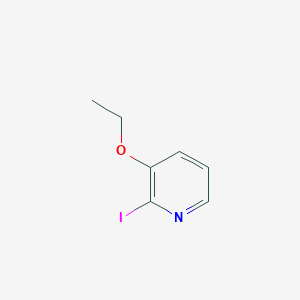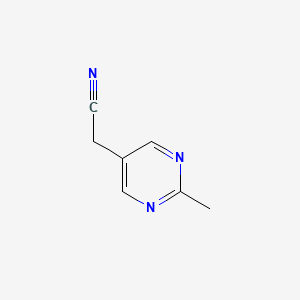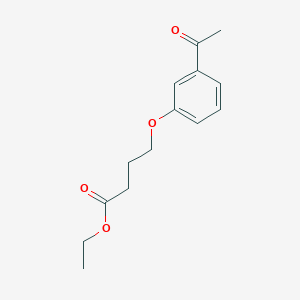
Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester
Vue d'ensemble
Description
“Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester” is a chemical compound with the molecular formula C14H18O4 . It has a molecular weight of 250.29 . This compound is used for scientific research and as a chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester” consists of 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The detailed structure can be found in the referenced link .Physical And Chemical Properties Analysis
“Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester” has a predicted boiling point of 372.0±22.0 °C and a predicted density of 1.083±0.06 g/cm3 .Applications De Recherche Scientifique
Thermochemistry and Kinetics
- El‐Nahas et al. (2007) studied the thermochemistry and kinetics of esters like ethyl propanoate and methyl butanoate. They evaluated initiation reactions and intermediate products from unimolecular decomposition reactions of these esters, which are chemically related to Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester (El‐Nahas et al., 2007).
Advanced Oxidation Processes
- Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by Fe3+ -catalyzed hydrogen peroxide. They found ethyl acetate extracts revealing various degradation products, demonstrating the potential applications of such esters in wastewater treatment and environmental chemistry (Sun & Pignatello, 1993).
Esterification Processes
- Kuhajda et al. (1996) described a one-pot esterification and selective acetylation of cholic and deoxycholic acid with esters of acetic acid, including ethyl ester. This indicates the role of such esters in organic synthesis and pharmaceutical applications (Kuhajda et al., 1996).
Optical Gating of Synthetic Ion Channels
- Ali et al. (2012) used a derivative of butanoic acid for optical gating of synthetic ion channels. This showcases the application in nanofluidic devices and potential for use in controlled release, sensing, and information processing (Ali et al., 2012).
Sensory Interactions in Wine
- Lytra et al. (2013) studied the impact of esters on the perception of fruity aromas in red wine, revealing the importance of such compounds in food chemistry and sensory analysis (Lytra et al., 2013).
Antioxidant Phenolic Compounds
- Zhang et al. (2009) isolated phenolic compounds with significant antioxidant activities from Juglans regia kernels using ethyl acetate, demonstrating the role of such esters in nutraceuticals and health-related research (Zhang et al., 2009).
Propriétés
IUPAC Name |
ethyl 4-(3-acetylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(16)8-5-9-18-13-7-4-6-12(10-13)11(2)15/h4,6-7,10H,3,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBADXOAIJOMVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)
![2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole](/img/structure/B1405104.png)
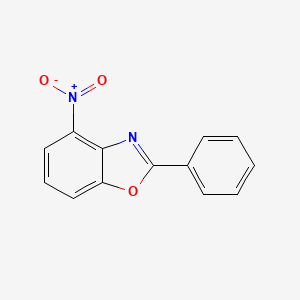
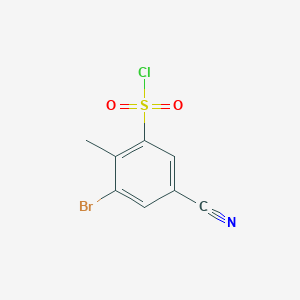
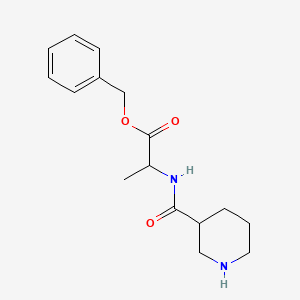
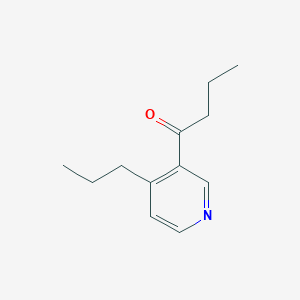
![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)
